molecular formula C20H22ClN3O3 B11515178 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B11515178
M. Wt: 387.9 g/mol
InChI Key: RGCYFDAQNCLGPS-FSJBWODESA-N
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Description

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE typically involves the condensation of 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazone intermediate. This intermediate is then reacted with isobutyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methoxyphenyl groups enhances its binding affinity and specificity towards these targets. The hydrazinecarbonyl group plays a crucial role in the formation of stable complexes with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-N-(2,5-dichlorophenyl)formamide
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol

Uniqueness

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

N'-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(2)11-22-19(25)20(26)24-23-12-15-7-9-17(10-8-15)27-13-16-5-3-4-6-18(16)21/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)(H,24,26)/b23-12+

InChI Key

RGCYFDAQNCLGPS-FSJBWODESA-N

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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